(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine
CAS No.: 1157581-13-9
Cat. No.: VC16488399
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1157581-13-9 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine |
| Standard InChI | InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3/t7-/m1/s1 |
| Standard InChI Key | ABUSRLBOAUOYSM-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=CC2=C(C=C1)OCCO2)N |
| Canonical SMILES | CC(C1=CC2=C(C=C1)OCCO2)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core consists of a 2,3-dihydro-1,4-benzodioxin ring system, a bicyclic structure with two oxygen atoms in a 1,4-dioxane arrangement fused to a benzene ring. The ethanamine side chain is attached at the 6-position of the benzodioxin, with the chiral center at the first carbon of the ethanamine group conferring R-configuration. The stereochemistry is critical for biological activity, as demonstrated by comparative studies with its S-enantiomer, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine (CAS 1212163-78-4), which exhibits distinct receptor-binding profiles .
Table 1: Key Structural Descriptors
| Property | Data | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.22 g/mol | |
| IUPAC Name | (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
| SMILES (Isomeric) | ||
| InChIKey | ABUSRLBOAUOYSM-SSDOTTSWSA-N |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves a two-step process:
-
Benzodioxin Intermediate Preparation: A substituted catechol derivative undergoes cyclization with 1,2-dibromoethane or epichlorohydrin to form the benzodioxin ring.
-
Reductive Amination: The ketone precursor (e.g., 6-acetyl-2,3-dihydro-1,4-benzodioxin) reacts with ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride () to yield the chiral amine.
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Catalytic asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliaries, ensure high enantiomeric excess (ee > 98%).
Comparative Analysis with Structural Analogs
Enantiomeric Pair: R vs. S Configuration
The S-enantiomer (CAS 1212163-78-4) shows reduced receptor affinity, with 5-HT > 50 μM, highlighting the R-configuration’s pharmacological superiority . This stereodivergence underscores the importance of chiral resolution in drug development.
Ethane-1,2-Diamine Derivative
(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine (CID 66516440), a diamino analog, exhibits enhanced water solubility (LogP = 0.9 vs. 1.4 for the monoamine) but lower CNS penetration due to increased polarity . Its MIC against S. aureus (64 μg/mL) is superior, suggesting structural modifications can optimize antimicrobial potency .
Table 2: Comparative Pharmacological Profiles
| Compound | 5-HT (μM) | MIC (S. aureus) (μg/mL) | LogP |
|---|---|---|---|
| (1R)-Ethan-1-amine | 12.3 | 128 | 1.4 |
| (1S)-Ethan-1-amine | >50 | 256 | 1.4 |
| (1R)-Ethane-1,2-diamine | 24.5 | 64 | 0.9 |
Physical and Chemical Properties
Collision Cross Section (CCS)
Ion mobility spectrometry predicts a CCS of 137.8 Ų for the [M+H] adduct (m/z 180.10192), indicative of a compact molecular conformation . This property influences its pharmacokinetic behavior, particularly membrane permeability and plasma protein binding.
Solubility and Stability
The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but highly soluble in polar organic solvents like ethanol (>50 mg/mL). It remains stable under acidic conditions (pH 2–6) but degrades at pH > 8 due to amine group oxidation.
Future Research Directions
-
Mechanistic Studies: Elucidate the precise molecular targets responsible for neuropharmacological effects using knockout animal models.
-
Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability and reduce MIC values.
-
Structure-Activity Relationships (SAR): Synthesize derivatives with modified benzodioxin substituents to optimize receptor affinity and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume